2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-26-14-5-3-2-4-11(14)16-22-23-17(24(16)20)27-9-15(25)21-13-7-6-10(18)8-12(13)19/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLSHGKNEAXURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula : C₁₁H₁₂Cl₂N₄O₃S
- Molecular Weight : 280.30 g/mol
- CAS Number : 565179-65-9
Pharmacological Profile
-
Antimicrobial Activity
- Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antimicrobial properties. The triazole ring enhances the ability to inhibit various pathogens.
- A study highlighted that derivatives of triazoles exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL for potent derivatives .
-
Antifungal Activity
- Triazole derivatives are also recognized for their antifungal properties. The compound may share similar attributes, potentially effective against fungal infections due to its structural characteristics that allow interaction with fungal cell membranes.
-
Anticancer Potential
- Recent research indicates that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific compound has shown promise in preliminary studies targeting various cancer cell lines .
- A notable case study demonstrated that triazole-thione derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a potential pathway for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds:
- The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.
- Substituents on the triazole ring influence the compound’s ability to interact with biological targets such as enzymes and receptors .
| Compound | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 0.25 | |
| Compound B | Antifungal | 0.5 | |
| Compound C | Anticancer | IC50 = 10 |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and disrupt cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is involved in neurotransmission and has implications in neurodegenerative diseases .
- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Studies
- Antimicrobial Screening
- Cytotoxicity Assays
Scientific Research Applications
Structural Features
The compound features a triazole ring which is known for its biological activity. The presence of a sulfanyl group and methoxyphenyl substituents enhances its ability to interact with various biological targets.
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. The compound has shown significant cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer) : Demonstrated moderate cytotoxicity.
- HCT-116 (colon cancer) : Notable activity with IC values around 6.2 µM.
Antiviral Properties
Research indicates that triazole derivatives can act as antiviral agents. This compound has potential against viruses such as HIV by targeting specific viral enzymes and preventing replication.
Case Study
A study highlighted the effectiveness of sulfanyltriazoles against NNRTI-resistant HIV mutants, suggesting their role as leads in antiviral drug development.
Antimicrobial Effects
The compound exhibits antimicrobial properties against various pathogens. The sulfanyl group enhances its ability to penetrate microbial membranes and disrupt essential functions.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has demonstrated that modifications on the triazole ring significantly influence biological activity:
- Introduction of methoxy groups improves solubility and bioavailability, enhancing anticancer efficacy.
| Activity Type | Target Organism/Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | Moderate | Inhibition of cell proliferation |
| HCT-116 | ~6.2 µM | Induction of apoptosis | |
| Antiviral | HIV | Effective | Targeting viral replication |
| Antimicrobial | Various pathogens | Variable | Disruption of microbial functions |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group serves as a reactive site for nucleophilic displacement due to its moderate leaving-group capacity. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 60°C | Sulfur-alkylated derivatives | 72–85% | |
| Arylation | Aryl boronic acids, Cu(I) catalyst | Biaryl sulfides | 68% |
These reactions often require polar aprotic solvents (e.g., DMF) and mild heating to enhance reaction kinetics. The electron-withdrawing triazole ring increases the electrophilicity of the adjacent sulfur atom, facilitating nucleophilic attack.
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : 6M HCl, reflux, 8–12 hrs
-
Product : Corresponding carboxylic acid (2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid)
Basic Hydrolysis
-
Conditions : NaOH (10%), ethanol, 70°C, 6 hrs
-
Product : Sodium salt of the carboxylic acid
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Applications : Intermediate for further functionalization (e.g., esterification)
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, RT, 4 hrs | Sulfoxide (major) | >90% |
| mCPBA | CH₂Cl₂, 0°C → RT, 2 hrs | Sulfone | Quant. conversion |
Oxidation kinetics are influenced by steric hindrance from the triazole and dichlorophenyl groups.
Electrophilic Aromatic Substitution
The 2-methoxyphenyl and 2,4-dichlorophenyl rings exhibit contrasting reactivity:
-
2-Methoxyphenyl Ring :
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to methoxy.
-
Halogenation : Br₂/FeBr₃ yields 5-bromo-2-methoxyphenyl derivatives.
-
-
2,4-Dichlorophenyl Ring :
-
Limited reactivity due to electron-withdrawing Cl substituents; reacts only under forcing conditions (e.g., Friedel-Crafts acylation with AlCl₃).
-
Functionalization of the Triazole Ring
The 1,2,4-triazole core participates in:
A. Cycloaddition Reactions
-
Diels-Alder : Reacts with dienophiles (e.g., maleic anhydride) at elevated temperatures to form bicyclic adducts.
B. Coordination Chemistry
-
Acts as a ligand for transition metals (e.g., Cu(II), Zn(II)), forming complexes with potential catalytic or bioactive properties.
Stability Under Environmental Conditions
Critical degradation pathways include:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (λ = 254 nm) | C-S bond cleavage | 48 hrs |
| Aqueous pH 9 | Hydrolysis of acetamide | 72 hrs |
| High humidity (>80% RH) | No significant degradation | N/A |
Data derived from accelerated stability studies of structurally related triazole derivatives.
Q & A
Q. What are the optimized synthetic routes for 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 2-methoxyphenylcarbaldehyde with thiosemicarbazide to form the triazole core.
- Step 2: Sulfanyl group introduction via nucleophilic substitution using chloroacetamide derivatives.
- Step 3: Coupling with 2,4-dichloroaniline using EDCI/HOBt as coupling agents in DMF .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield high-purity product.
Key Challenges: Control reaction pH to avoid side products (e.g., over-alkylation) .
Q. How is the compound structurally characterized to confirm its identity?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structure to confirm substituent positions and hydrogen bonding (e.g., triazole N–H⋯O interactions) .
- Spectroscopy:
- 1H/13C NMR: Verify aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ 168–170 ppm).
- HRMS: Confirm molecular ion peak ([M+H]+) with <2 ppm error .
Validation: Compare data with computationally predicted spectra (DFT/B3LYP) .
Q. What in vitro models are used for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases (e.g., COX-2) using fluorogenic substrates. IC50 values are calculated via dose-response curves .
- Antimicrobial Screening: Use broth microdilution (MIC determination against S. aureus or E. coli) .
Controls: Include reference drugs (e.g., ciprofloxacin) and solvent controls to rule out false positives.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified substituents (e.g., replace 2-methoxyphenyl with 4-fluorophenyl) to assess electronic effects .
- Bioisosteric Replacement: Replace sulfanyl (–S–) with sulfonyl (–SO2–) to enhance metabolic stability .
- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., EGFR) .
Data Analysis: Correlate IC50 values with substituent Hammett constants (σ) or LogP values .
Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ProTox-II to estimate:
- Lipophilicity (LogP): Optimal range 2–3 for blood-brain barrier penetration.
- Hepatotoxicity: Screen for cytochrome P450 inhibition .
- Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., RMSD <2 Å over 100 ns) .
Limitations: Validate predictions with in vitro CYP450 inhibition assays .
Q. How can discrepancies in biological data (e.g., conflicting IC50 values) be resolved?
Methodological Answer:
- Source Identification: Check assay conditions (e.g., pH, temperature) and cell line variability (e.g., HeLa vs. MCF-7).
- Dose-Response Replication: Repeat experiments with standardized protocols (n≥3) .
- Meta-Analysis: Compare results with structurally similar compounds (e.g., triazole-based analogs) .
Example: If anti-inflammatory activity varies, test solubility in assay media (DMSO vs. PBS) .
Q. What strategies address formulation challenges for in vivo studies?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (PEG-400/Cremophor EL) or nanoemulsions (particle size <200 nm) .
- Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC .
- Pharmacokinetics: Conduct bioavailability studies in rodents (IV vs. oral administration) with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
